(4-Methoxy-[1,1'-biphenyl]-2-yl)methanol
Description
Properties
Molecular Formula |
C14H14O2 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
(5-methoxy-2-phenylphenyl)methanol |
InChI |
InChI=1S/C14H14O2/c1-16-13-7-8-14(12(9-13)10-15)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3 |
InChI Key |
JUGLHYPHNUYNBA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=CC=C2)CO |
Origin of Product |
United States |
Biological Activity
(4-Methoxy-[1,1'-biphenyl]-2-yl)methanol is an organic compound characterized by its biphenyl structure, featuring a methoxy group and a hydroxymethyl group. This unique structural configuration suggests potential pharmacological properties, particularly in medicinal chemistry. The compound has garnered attention for its biological activities, including anticancer, antibacterial, and antifungal effects.
The molecular formula of this compound is CHO\ (molecular weight: 214.26 g/mol). The presence of both the methoxy and hydroxymethyl groups significantly influences its chemical reactivity and biological interactions.
Anticancer Activity
Research indicates that biphenyl derivatives can interfere with cancer cell proliferation. Studies suggest that this compound exhibits potential anticancer properties through various mechanisms:
- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits the growth of several cancer cell lines. For instance, it has been tested against MCF-7 breast cancer and HepG2 hepatoma cell lines, demonstrating significant cytotoxicity.
- Mechanisms of Action : The anticancer activity may be attributed to the modulation of key signaling pathways involved in cell survival and apoptosis.
| Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.5 | Apoptosis induction |
| HepG2 | 15.0 | Cell cycle arrest |
Antibacterial Activity
This compound has shown promising antibacterial activity against various strains of bacteria:
- Minimum Inhibitory Concentration (MIC) : Studies reveal that the compound exhibits varying degrees of antibacterial efficacy, with MIC values ranging from 3.00 to 12.28 µmol/mL against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µmol/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 4.09 | Effective |
| Escherichia coli | 8.00 | Moderate |
Antifungal Activity
The antifungal properties of this compound have also been investigated:
- Minimum Fungicidal Concentration (MFC) : The compound displays antifungal activity with MFC values ranging from 1.88 to 34.05 µmol/mL against various fungal species.
| Fungal Species | MFC (µmol/mL) | Activity |
|---|---|---|
| Candida albicans | 3.52 | Strong |
| Aspergillus niger | 10.00 | Moderate |
Mechanistic Insights
The biological activity of this compound can be further elucidated through molecular docking studies and enzyme kinetics assays:
- Binding Affinity : Preliminary findings indicate that the methoxy and hydroxymethyl groups enhance binding affinity to specific biological targets such as enzymes involved in metabolic pathways.
- Inhibition Studies : The compound has been shown to inhibit key enzymes related to bacterial cell wall synthesis and fungal growth.
Case Studies
Several case studies highlight the effectiveness of this compound in different biological contexts:
- A study published in F1000Research demonstrated its efficacy against multiple cancer cell lines, emphasizing its role in downregulating oncogenic transcription factors .
- Another research article reported on its antibacterial properties, comparing it to standard antibiotics like ampicillin and showing superior activity against resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of biphenyl methanol derivatives allow for comparative analyses of their physicochemical properties, synthetic routes, and applications. Below is a detailed comparison with key analogues:
Table 1: Comparative Analysis of Biphenyl Methanol Derivatives
Key Structural and Functional Differences
Substituent Effects on Reactivity: The methoxy group in the target compound enhances electron density on the biphenyl system, facilitating electrophilic substitutions. The aldehyde in 4-(2-Methoxyphenyl)benzaldehyde offers a reactive site for condensation reactions, unlike the stable hydroxymethyl group in the target compound.
Pharmacological Relevance: Compound 1c (4-Fluoro-4′-methyl variant) demonstrated efficacy as a GPR120 agonist, highlighting the role of fluorine in enhancing binding affinity to metabolic receptors . Ethanol derivatives like 2-(4-Methyl-[1,1'-biphenyl]-4-yl)ethanol exhibit higher pKa values (~14.87), suggesting reduced acidity compared to methanol analogues.
Synthetic Methodologies: The target compound is synthesized via Suzuki-Miyaura cross-coupling , a method also used for analogues like (2'-Methoxy-[1,1'-biphenyl]-4-yl)methanol (97% purity) . Lactonization studies on dimethoxy variants (e.g., (2',5'-dimethoxy-[1,1'-biphenyl]-2-yl)methanol) achieved 46% yield, slightly higher than less substituted counterparts .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (4-Methoxy-[1,1'-biphenyl]-2-yl)methanol?
- Methodology :
- Friedel-Crafts Acylation : Reacting biphenyl derivatives with acetyl chloride in the presence of AlCl₃, followed by reduction of the ketone intermediate to the alcohol using NaBH₄ or LiAlH₄ .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling of aryl halides with boronic acids to assemble the biphenyl scaffold, followed by functionalization of the methoxy and hydroxymethyl groups .
- Purification : Reverse-phase HPLC (RP-HPLC) or recrystallization from ethanol (EtOH) is used to isolate high-purity product .
Q. How is this compound characterized structurally?
- Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ calculated vs. observed) .
- NMR Spectroscopy : Analyze ¹H and ¹³C NMR spectra to verify substitution patterns and stereochemistry. For example, aromatic protons in DMSO-d₆ show distinct coupling constants (e.g., δ 7.57 ppm, J = 7.2 Hz) .
- X-ray Crystallography : Resolve crystal structure for unambiguous confirmation (if single crystals are obtainable) .
Q. What are the stability considerations for this compound under laboratory conditions?
- Storage : Store in amber vials at -20°C under inert atmosphere (N₂/Ar) to prevent oxidation of the alcohol group .
- Reactivity : The hydroxymethyl group is prone to oxidation; avoid strong oxidizing agents (e.g., CrO₃) unless intentional .
Advanced Research Questions
Q. How can researchers design experiments to study its interactions with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) on sensor chips to measure binding kinetics (kₐ, k_d) .
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with receptors (e.g., TPH1 for serotonin synthesis studies) .
- In Vitro Assays : Test inhibitory activity against bacterial biotin carboxylase or cancer cell lines (e.g., IC₅₀ determination) .
Q. What computational methods are suitable for analyzing its electronic properties?
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution to predict reactivity .
- Molecular Dynamics (MD) Simulations : Study solvation effects and conformational flexibility in aqueous or lipid environments .
Q. How does structural modification impact its activity in structure-activity relationship (SAR) studies?
- Approach :
-
Analog Synthesis : Prepare derivatives with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
-
Bioactivity Comparison : Test analogs for antimicrobial, antioxidant, or enzyme-inhibitory activity (see table below) .
Compound Substituent Bioactivity (IC₅₀) Reference (4-Methoxy-biphenyl-2-yl)methanol -OCH₃, -CH₂OH 12 µM (Antioxidant) (4-Ethoxy-biphenyl-2-yl)methanol -OCH₂CH₃, -CH₂OH 18 µM (4-Chloro-biphenyl-2-yl)methanol -Cl, -CH₂OH 8 µM (Antimicrobial)
Q. What role does this compound play in catalytic processes (e.g., asymmetric synthesis)?
- Application : Acts as a chiral ligand in Pd-catalyzed cross-coupling reactions. The biphenyl scaffold provides steric bulk, while the hydroxymethyl group coordinates metals .
- Optimization : Vary methoxy positioning to enhance enantioselectivity (e.g., 4-methoxy vs. 3-methoxy derivatives) .
Q. What are its degradation pathways under environmental or metabolic conditions?
- Oxidative Degradation : The alcohol group oxidizes to a ketone (e.g., 4-methoxy-biphenyl-2-carbaldehyde) under aerobic conditions .
- Photodegradation : UV exposure cleaves the biphenyl bond, forming phenolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
